Cas no 210366-17-9 (2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-)

2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- 化学的及び物理的性質
名前と識別子
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- 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-
- 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carbonyl chloride
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2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6255015-2.5g |
1-BENZYLOXY-6-OXO-1,6-DIHYDRO-PYRIDINE-2-CARBONYL CHLORIDE |
210366-17-9 | 2.5g |
$1531.0 | 2023-02-03 | ||
Enamine | EN300-6255015-5.0g |
1-BENZYLOXY-6-OXO-1,6-DIHYDRO-PYRIDINE-2-CARBONYL CHLORIDE |
210366-17-9 | 5.0g |
$1939.0 | 2023-02-03 | ||
Enamine | EN300-6255015-1.0g |
1-BENZYLOXY-6-OXO-1,6-DIHYDRO-PYRIDINE-2-CARBONYL CHLORIDE |
210366-17-9 | 1.0g |
$739.0 | 2023-02-03 | ||
Enamine | EN300-6255015-10.0g |
1-BENZYLOXY-6-OXO-1,6-DIHYDRO-PYRIDINE-2-CARBONYL CHLORIDE |
210366-17-9 | 10.0g |
$2438.0 | 2023-02-03 |
2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-に関する追加情報
Introduction to 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- (CAS No. 210366-17-9)
2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-, identified by its CAS number 210366-17-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and utility in the synthesis of active pharmaceutical ingredients (APIs). The presence of both a carbonyl chloride functional group and a phenylmethoxy substituent makes this molecule a versatile intermediate in the development of novel therapeutic agents.
The structural features of 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- contribute to its reactivity and potential applications. The carbonyl chloride group is highly electrophilic, making it an excellent electrophile in nucleophilic substitution reactions. This property is particularly useful in the synthesis of amides and esters, which are fundamental building blocks in drug design. Additionally, the phenylmethoxy group introduces a lipophilic moiety, enhancing the compound's solubility in organic solvents and facilitating its incorporation into various chemical syntheses.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific biological pathways. 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- has been explored as a key intermediate in the synthesis of inhibitors for enzymes such as kinases and proteases. These enzymes play crucial roles in numerous diseases, including cancer, inflammatory disorders, and neurological conditions. The ability to modify the pyridine core with functional groups like carbonyl chloride allows for fine-tuning of the compound's properties, enabling researchers to optimize its binding affinity and selectivity.
One of the most compelling aspects of 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- is its potential application in the synthesis of chiral compounds. Chirality is a critical factor in drug design, as many therapeutic agents exhibit enantioselective activity. By incorporating chiral auxiliaries or catalysts during the synthesis of this compound, researchers can produce enantiomerically pure derivatives with enhanced pharmacological properties. This approach has been particularly promising in the development of drugs that target receptors or enzymes with high stereoselectivity.
Recent advancements in computational chemistry have also contributed to the understanding of 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-'s reactivity and mechanism of action. Molecular modeling studies have revealed that the compound can interact with biological targets through multiple binding modes, increasing its potential as a lead compound for drug discovery. These studies have provided valuable insights into how structural modifications can influence binding affinity and pharmacokinetic properties, guiding the design of more effective therapeutic agents.
The pharmaceutical industry has been particularly interested in 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- due to its role as a precursor in the synthesis of antiviral and anticancer agents. For instance, derivatives of this compound have been investigated for their ability to inhibit viral proteases and kinases involved in pathogenic processes. The carbonyl chloride group serves as a reactive site for forming covalent bonds with key residues on these enzymes, leading to their inhibition and subsequent disruption of viral replication or tumor growth.
Moreover, 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- has been utilized in the development of prodrugs designed to enhance drug delivery and bioavailability. By incorporating this intermediate into prodrug formulations, researchers can improve solubility and metabolic stability while maintaining therapeutic efficacy. This approach has been particularly useful for drugs that require targeted delivery to specific tissues or organs.
The synthetic utility of 2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- extends beyond pharmaceutical applications. It has also been employed in materials science and agrochemical research. For example, derivatives of this compound have been used to synthesize novel polymers with unique properties such as biodegradability and high thermal stability. In agrochemistry, these derivatives have been explored as intermediates for developing new pesticides with improved efficacy and environmental safety.
In conclusion,2-Pyridinecarbonyl chloride, (CAS No. 210366/17/9) represents a valuable building block in synthetic chemistry with broad applications across multiple industries. Its unique structural features make it an excellent candidate for further exploration in drug discovery and material science. As research continues to uncover new synthetic pathways and applications,this compound is poised to play an increasingly important role in advancing chemical innovation.
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